N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1206970-13-9
VCID: VC13444840
InChI: InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20)
SMILES: C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl
Molecular Formula: C15H11ClN4O
Molecular Weight: 298.73 g/mol

N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine

CAS No.: 1206970-13-9

Cat. No.: VC13444840

Molecular Formula: C15H11ClN4O

Molecular Weight: 298.73 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(3-chloropyrazin-2-yloxy)phenyl)pyridin-2-amine - 1206970-13-9

Specification

CAS No. 1206970-13-9
Molecular Formula C15H11ClN4O
Molecular Weight 298.73 g/mol
IUPAC Name N-[4-(3-chloropyrazin-2-yl)oxyphenyl]pyridin-2-amine
Standard InChI InChI=1S/C15H11ClN4O/c16-14-15(19-10-9-18-14)21-12-6-4-11(5-7-12)20-13-3-1-2-8-17-13/h1-10H,(H,17,20)
Standard InChI Key LDYLVUWDLXEWSK-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl
Canonical SMILES C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C15H11ClN4O\text{C}_{15}\text{H}_{11}\text{ClN}_4\text{O}, with a molecular weight of 298.73 g/mol . Its structure integrates three aromatic systems:

  • A pyridine ring (C5_5H4_4N) at the core, providing electron-rich sites for hydrogen bonding.

  • A para-substituted phenyl group connected via an ether bond to a 3-chloropyrazine ring, introducing steric and electronic complexity .

The chloropyrazine moiety enhances electrophilicity, potentially improving interactions with biological targets such as kinases or viral proteases .

Spectral and Computational Data

  • SMILES: C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl\text{C1=CC=NC(=C1)NC2=CC=C(C=C2)OC3=NC=CN=C3Cl}

  • InChI Key: LDYLVUWDLXEWSK-UHFFFAOYSA-N

  • LogP: Estimated at 3.64, suggesting moderate lipophilicity .

Synthesis and Availability

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazine derivatives are typically synthesized through:

  • Nucleophilic Aromatic Substitution: Reacting 3-chloropyrazine with 4-aminophenol derivatives under basic conditions to form the ether linkage .

  • Buchwald–Hartwig Amination: Coupling halogenated pyridines with aryl amines in the presence of palladium catalysts .

A representative protocol for similar compounds involves refluxing intermediates in ethanol with sodium ethoxide, followed by recrystallization from dimethylformamide (DMF) .

Research Findings on Structural Analogs

Role of the Chloropyrazine Group

The 3-chloro substituent on pyrazine is critical for:

  • Electrophilic Reactivity: Facilitating covalent interactions with cysteine residues in target proteins .

  • Solubility Modulation: Balancing lipophilicity for membrane permeability .

Impact of the Pyridine-Phenyl Linkage

The NN-phenylpyridin-2-amine moiety contributes to:

  • Planarity: Enhancing DNA intercalation in anticancer agents .

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, improving target affinity .

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